N'-(2-phenylacetyl)furan-2-carbohydrazide
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Overview
Description
N’-(2-phenylacetyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of N’-(2-phenylacetyl)furan-2-carbohydrazide consists of a furan ring attached to a carbohydrazide group, which is further linked to a phenylacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylacetyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for N’-(2-phenylacetyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylacetyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carbohydrazide derivatives with altered functional groups .
Scientific Research Applications
N’-(2-phenylacetyl)furan-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and antioxidant activities.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(2-phenylacetyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation. The compound may also exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furfurylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- N’-(4-ethyl-3-hydroxy-[1,1’-biphenyl]-4-yl)methylene)furan-2-carbohydrazide
Uniqueness
N’-(2-phenylacetyl)furan-2-carbohydrazide stands out due to its unique combination of a furan ring and a phenylacetyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(2-phenylacetyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHNCFEERPEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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